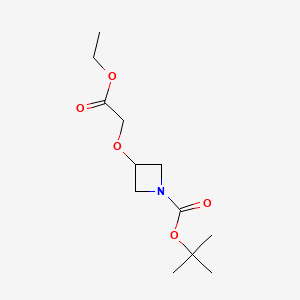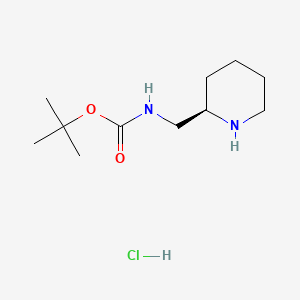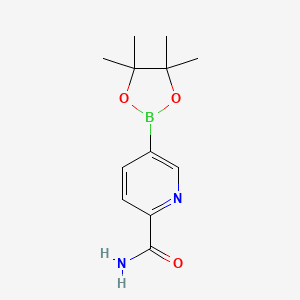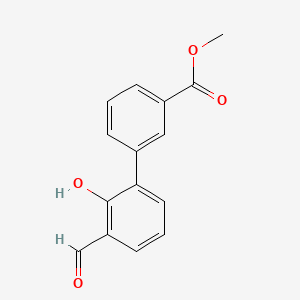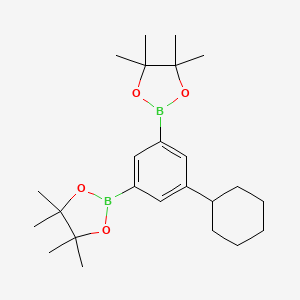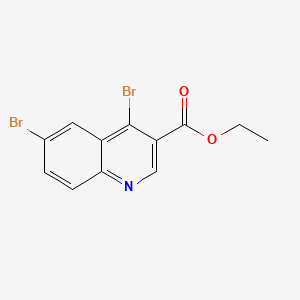
Ethyl 4,6-dibromoquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,6-dibromoquinoline-3-carboxylate is a chemical compound with the following properties:
- Chemical Formula : C₁₂H₉Br₂NO₂
- Molecular Weight : 359.01 g/mol
- Synonyms : None explicitly mentioned in the available data.
Synthesis Analysis
The synthetic pathway for Ethyl 4,6-dibromoquinoline-3-carboxylate is not directly provided in the available information. However, it can be synthesized through bromination of quinoline-3-carboxylic acid followed by esterification with ethanol. Further details would require additional literature review.
Molecular Structure Analysis
The compound’s molecular structure consists of a quinoline ring with two bromine atoms at positions 4 and 6, and an ethyl carboxylate group at position 3. The linear structure formula is not explicitly given, but it can be represented as follows:
Br
|
C--C--C(=O)OEt
| |
Br H
Chemical Reactions Analysis
Ethyl 4,6-dibromoquinoline-3-carboxylate may participate in various chemical reactions, including substitution, ester hydrolysis, and coupling reactions. Further exploration of its reactivity and functional group transformations would be valuable.
Physical And Chemical Properties Analysis
- Boiling Point : Not explicitly stated.
- Solubility : Solubility in various solvents would require experimental determination.
- Appearance : No visual description available.
- Stability : Stability under different conditions (light, temperature, etc.) should be assessed.
Applications De Recherche Scientifique
1. Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
- Application Summary : This compound is used as a building block in organic synthesis. It’s particularly useful in the synthesis of symmetrical 2-quinolylmethoxyphenyl-containing diethers .
- Methods of Application : The synthesis involves a visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide and a 150-W tungsten bulb as an initiator .
- Results : The desired product was obtained in a good yield of 76%. A 46% improvement in yield was achieved compared to the previous method .
2. Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate
- Application Summary : This compound is used as a versatile building block for the construction of 2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids .
- Methods of Application : The synthesis involves a chlorotrimethylsilane (TMSCl)-promoted Friedländer reaction between 1-(2-amino-5-iodophenyl)ethanone and ethyl 4-chloro-3-oxobutanoate .
- Results : The corresponding 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids were obtained in good yields of 71–86% .
3. Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate
- Application Summary : This compound is used as a versatile and attractive building block in the successive Williamson ether synthesis with various phenols and in situ ester hydrolysis reaction .
- Methods of Application : The synthesis involves a chlorotrimethylsilane (TMSCl)-promoted Friedländer reaction between 1-(2-amino-5-iodophenyl)ethanone and ethyl 4-chloro-3-oxobutanoate .
- Results : The corresponding 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids were obtained in good yields of 71–86% .
4. 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide
- Application Summary : This compound is used in the synthesis of N-1 substituted 4-Quinolone-3-Carboxamides, which have been reported to harbor vast therapeutic potential .
- Methods of Application : The synthesis involves a green and efficient methodology for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides .
- Results : The methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .
5. Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate
- Application Summary : This compound is used as a versatile and attractive building block in the successive Williamson ether synthesis with various phenols and in situ ester hydrolysis reaction .
- Methods of Application : The synthesis involves a chlorotrimethylsilane (TMSCl)-promoted Friedländer reaction between 1-(2-amino-5-iodophenyl)ethanone and ethyl 4-chloro-3-oxobutanoate .
- Results : The corresponding 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids were obtained in good yields of 71–86% .
6. 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide
- Application Summary : This compound is used in the synthesis of N-1 substituted 4-Quinolone-3-Carboxamides, which have been reported to harbor vast therapeutic potential .
- Methods of Application : The synthesis involves a green and efficient methodology for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides .
- Results : The methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .
Safety And Hazards
- Signal Word : Not specified.
- Hazard Statements : Not provided.
- Packing Group : Not applicable.
- Safety Precautions : Additional safety information would be necessary for handling, storage, and disposal.
Orientations Futures
- Biological Activity : Investigate potential biological activities (e.g., antimicrobial, anticancer) and evaluate the compound’s efficacy.
- Derivatives : Explore the synthesis of derivatives for improved properties.
- Structure-Activity Relationship (SAR) : Study the relationship between structural modifications and biological effects.
Please note that the above analysis is based on the available data, and further research from relevant scientific literature is recommended for a more comprehensive understanding of Ethyl 4,6-dibromoquinoline-3-carboxylate 123.
Propriétés
IUPAC Name |
ethyl 4,6-dibromoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2NO2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAKXJZEXZQQIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677913 |
Source


|
| Record name | Ethyl 4,6-dibromoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,6-dibromoquinoline-3-carboxylate | |
CAS RN |
1242260-51-0 |
Source


|
| Record name | Ethyl 4,6-dibromoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(trifluoromethyl)benzoic acid](/img/structure/B572051.png)
![Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B572052.png)
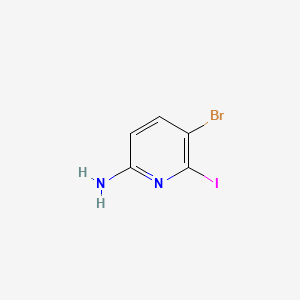
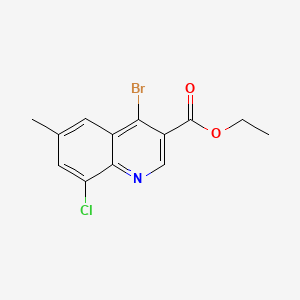
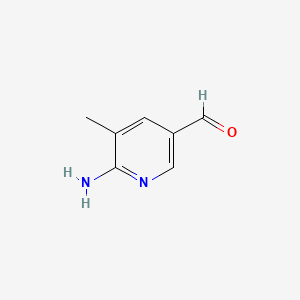

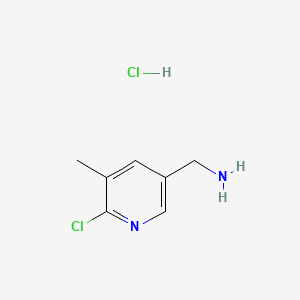
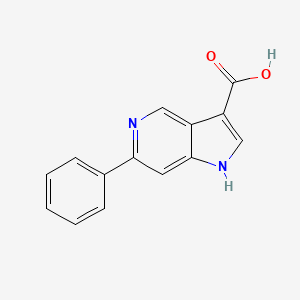
![Acetamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B572061.png)
